Docosahexaenoic Acid-d5

説明

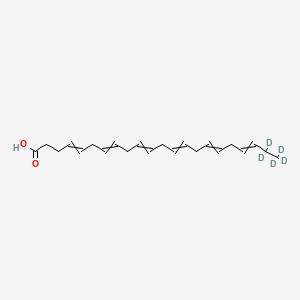

21,21,22,22,22-Pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid (CAS: 1197205-71-2) is a deuterated isotopologue of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) with the structure all-cis-4,7,10,13,16,19-docosahexaenoic acid (C22:6n-3) . The compound features five deuterium atoms replacing hydrogens at positions 21 and 22 (two deuteriums at C21 and three at C22) . This isotopic labeling is strategically chosen to minimize metabolic interference while enabling precise tracking in biological systems via mass spectrometry or NMR . DHA itself is critical for membrane fluidity, neuroprotection, and anti-inflammatory signaling . The deuterated form retains these properties but offers enhanced stability against oxidative degradation, as deuterium-carbon bonds are stronger than protium-carbon bonds .

特性

CAS番号 |

1197205-71-2 |

|---|---|

分子式 |

C22H32O2 |

分子量 |

333.5 g/mol |

IUPAC名 |

(4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i1D3,2D2 |

InChIキー |

MBMBGCFOFBJSGT-RPBOKJFVSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

正規SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

外観 |

Assay:≥99% deuterated forms (d1-d5)A solution in ethanol |

同義語 |

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid-d5; DHA-d5; Cervonic Acid-d5; Doconexent-d5; Marinol D 50TG-d5; Ropufa 60-d5; |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves the incorporation of deuterium atoms into the Docosahexaenoic Acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid often involves microbial fermentation processes. Genetically modified microorganisms, such as microalgae, are used to produce high yields of Docosahexaenoic Acid, which is then subjected to deuteration . The fermentation process is optimized to enhance the production of Docosahexaenoic Acid, which is subsequently purified and deuterated to obtain 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid .

化学反応の分析

Types of Reactions: 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its quantification and analysis in different scientific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperature, pressure, and pH levels .

Major Products Formed: The major products formed from the reactions of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid include various oxidized and reduced forms of the compound.

科学的研究の応用

Metabolic Studies

DHA-d5 is extensively used in metabolic studies due to its isotopic labeling. This compound allows researchers to trace metabolic pathways and understand lipid metabolism in vivo. For instance:

- Lipid Metabolism Tracking : Studies have utilized DHA-d5 to investigate the metabolism of omega-3 fatty acids in human subjects and animal models. By tracking the incorporation of deuterated DHA into various lipid pools, researchers can elucidate how dietary DHA affects cellular lipid profiles and metabolic health .

Pharmacokinetics

The pharmacokinetic properties of DHA-d5 are studied to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. This is particularly relevant for understanding how modifications to fatty acids can influence their bioavailability and therapeutic efficacy:

- Bioavailability Studies : Research has shown that deuterated fatty acids can have altered pharmacokinetics compared to their non-deuterated counterparts. These studies help in optimizing formulations for better delivery of omega-3 fatty acids in clinical settings .

Nutritional Science

DHA-d5 is employed in nutritional studies to evaluate the effects of omega-3 fatty acids on human health:

- Dietary Impact on Health : Investigations into the role of DHA in neuroprotection and cardiovascular health often utilize DHA-d5 to assess how varying levels of omega-3 intake can influence health outcomes. The isotopic labeling aids in precise measurement of incorporation into tissues .

Neurodegenerative Diseases

Given the critical role of DHA in brain health, DHA-d5 has been explored as a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's disease:

- Therapeutic Potential : Clinical trials are investigating whether supplementation with DHA-d5 can improve cognitive function or slow the progression of neurodegenerative diseases by enhancing neuronal membrane fluidity and reducing inflammation .

Cardiovascular Health

DHA is known for its cardioprotective effects. Studies involving DHA-d5 focus on understanding its impact on heart health:

- Cholesterol Management : Research indicates that omega-3 fatty acids can lower triglyceride levels and improve overall lipid profiles. The use of DHA-d5 allows for more accurate assessments of these effects at the molecular level .

Study on Omega-3 Fatty Acids and Inflammation

A notable study utilized DHA-d5 to explore its anti-inflammatory properties:

- Findings : The study demonstrated that supplementation with DHA-d5 led to a significant reduction in inflammatory markers among participants with chronic inflammatory conditions. This highlights the potential of deuterated forms of omega-3s in therapeutic applications.

Impact on Eye Health

Another research project focused on age-related macular degeneration (AMD):

- Results : Participants receiving DHA-d5 showed improved serum levels of lipid metabolites associated with eye health compared to controls. This suggests a beneficial role for omega-3 supplementation in preventing AMD progression .

作用機序

The mechanism of action of 21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including receptors and enzymes, to exert its effects. For example, it has been shown to upregulate the expression of β-secretase 2, which competes with β-secretase 1 to cleave amyloid precursor protein, thereby reducing the production of amyloid-beta fragments . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

類似化合物との比較

Deuterated DHA Isotopologues

Deuterated DHA variants differ in the number and position of deuterium substitutions, influencing their metabolic behavior and applications:

- Terminal vs. Internal Deuteration : Deuteration at terminal positions (C21/C22) reduces metabolic exchange compared to internal positions (e.g., C6–C18), which may participate in β-oxidation or desaturation .

- Stability : Terminal deuteration enhances resistance to oxidation, as shown in a mouse model where deuterated DHA mitigated retinal oxidative damage .

Fluorinated Analogs

22-Fluorodocosahexaenoic acid (22-FDHA) is a structural analog where a fluorine atom replaces a hydrogen at C22. Key differences include:

- Synthesis : Fluorination involves TBAF-mediated substitution of a hydroxyl precursor , whereas deuterated DHA requires deuterated reagents during synthesis.

- Applications: 22-FDHA is used in positron emission tomography (PET) imaging due to fluorine-18 labeling, enabling non-invasive tracking of lipid metabolism .

Other Polyunsaturated Fatty Acids (PUFAs)

- Chain Length and Unsaturation : DHA’s longer chain (22C) and six double bonds increase membrane fluidity but also susceptibility to peroxidation . Deuteration mitigates oxidative damage .

- Metabolic Competition: DHA inhibits Δ6-desaturase, reducing γ-linolenic acid (GLA) synthesis , while deuterated DHA’s impact on enzyme kinetics remains understudied.

Structural Derivatives

Deuterated DHA in Oxidative Stress Models

- In a murine study, deuterated DHA reduced lipid peroxidation and protected against geographic atrophy-like retinopathy, outperforming native DHA in oxidative environments .

- Mechanism : Deuterium’s kinetic isotope effect slows hydrogen abstraction in lipid peroxidation chain reactions, preserving membrane integrity .

Fluorinated DHA in Imaging

- 22-FDHA demonstrated utility in PET imaging, with radiolabeled fluorine-18 enabling visualization of lipid uptake in tumors .

生物活性

21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA) critical for various biological functions. This compound is particularly notable for its role in cellular processes and its potential therapeutic applications.

- Molecular Formula : C22H27D5O2

- Molecular Weight : 333.52 g/mol

- Density : 0.9±0.1 g/cm³

- Boiling Point : 446.7±24.0 °C at 760 mmHg

- Storage Conditions : -20 °C; sensitive to light and air .

Biological Significance of DHA

DHA is primarily found in high concentrations in the brain and retina, where it contributes to neuronal function and visual acuity. It plays a vital role in:

- Cell Membrane Integrity : Enhances fluidity and flexibility of cell membranes.

- Neuroprotection : Involved in the synthesis of neuroprotective factors.

- Anti-inflammatory Effects : Precursor to bioactive lipid mediators that regulate inflammation.

DHA-d5 exhibits similar mechanisms to its non-deuterated counterpart:

- Membrane Fluidity : Integrates into phospholipid bilayers, modulating membrane properties and influencing receptor signaling.

- Signaling Pathways : Impacts pathways related to inflammation and apoptosis through the generation of lipid mediators like resolvins and protectins.

- Neuroprotective Effects : Promotes neuronal survival and regeneration in models of neurodegeneration.

Case Studies

- Neurodegenerative Diseases :

- Cardiovascular Health :

- Inflammation Reduction :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 21,21,22,22,22-pentadeuteriodocosahexaenoic acid?

- Methodology : Synthesis typically involves acid-catalyzed deuterium exchange or incorporation of deuterated precursors during fatty acid elongation. Post-synthesis, purity assessment requires gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (MS) to confirm ≥98% purity . Deuterium incorporation is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution MS to confirm isotopic enrichment at carbons 21 and 22.

Q. Which analytical techniques are recommended for verifying the structural integrity of this deuterated compound?

- Methodology : Use a combination of:

- GC-MS : To resolve double-bond geometry and confirm retention indices against non-deuterated docosahexaenoic acid (DHA) standards .

- FT-IR Spectroscopy : To identify carboxylate functional groups (C=O stretch at ~1700 cm⁻¹) and monitor deuterium substitution effects on vibrational modes .

- LC-MS/MS : For quantifying trace impurities and ensuring isotopic stability under storage conditions (-20°C in ethanol or inert solvents) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodology : The compound is soluble in ethanol, but stock solutions should be prepared fresh daily to avoid autoxidation. For long-term storage, aliquot solutions under argon in amber vials at -20°C. Stability tests under varying pH and temperature conditions are critical for kinetic or metabolic studies .

Advanced Research Questions

Q. How can this deuterated compound be integrated into tracer studies to investigate lipid metabolism in neurological systems?

- Experimental Design :

- In vitro : Incubate neuronal cell lines (e.g., SH-SY5Y) with deuterated DHA and track incorporation into phospholipids via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare isotopic ratios to non-deuterated controls to quantify metabolic turnover rates .

- In vivo : Administer the compound via dietary supplementation in model organisms (e.g., zebrafish or rodents). Use imaging mass spectrometry (IMS) to map spatial distribution in brain tissues, focusing on synaptic membranes and lipid rafts .

Q. What strategies resolve contradictions in data on the anti-inflammatory effects of deuterated DHA compared to its non-deuterated counterpart?

- Analysis Framework :

- Mechanistic Studies : Compare binding affinities to receptors like RXR or GPR120 using surface plasmon resonance (SPR). Deuterium substitution may alter hydrophobic interactions, affecting ligand-receptor kinetics .

- Oxidative Stability Assays : Monitor lipid peroxidation rates via thiobarbituric acid reactive substances (TBARS) assays. Deuteration at carbons 21–22 may reduce radical-mediated degradation, enhancing bioactivity in inflammatory models .

Q. How can researchers align findings from deuterated DHA studies with broader theories of n-3 PUFA signaling pathways?

- Theoretical Integration :

- Link isotopic tracer data to the "membrane pacemaker" theory by correlating deuterated DHA incorporation rates with membrane fluidity measurements (e.g., fluorescence anisotropy) .

- Use kinetic modeling to test hypotheses about DHA’s role in resolving inflammation (e.g., SPM biosynthesis pathways) and its modulation by deuterium-induced metabolic delays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。